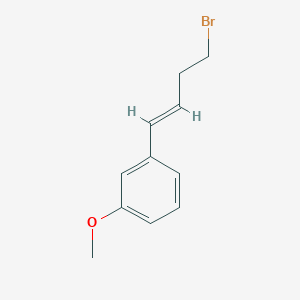

1-(4-Bromobut-1-en-1-yl)-3-methoxybenzene

描述

Structure

3D Structure

属性

IUPAC Name |

1-[(E)-4-bromobut-1-enyl]-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-13-11-7-4-6-10(9-11)5-2-3-8-12/h2,4-7,9H,3,8H2,1H3/b5-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUIJQIGKZCIKMO-GORDUTHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Bromobut 1 En 1 Yl 3 Methoxybenzene

Retrosynthetic Analysis and Key Disconnection Strategies

A logical retrosynthetic analysis of 1-(4-Bromobut-1-en-1-yl)-3-methoxybenzene identifies the carbon-carbon bond between the aromatic ring and the vinyl group as the primary disconnection point. This approach simplifies the target molecule into two key synthons: a 3-methoxyphenyl (B12655295) fragment and a 4-bromobut-1-en-1-yl fragment. This disconnection is strategically advantageous as it allows for the application of powerful and well-established cross-coupling reactions.

The two main retrosynthetic pathways are:

Pathway A: Disconnection via an organometallic aryl species. This involves a nucleophilic 3-methoxyphenyl synthon, such as a Grignard reagent (3-methoxyphenylmagnesium bromide) or an organoboron compound (3-methoxyphenylboronic acid), reacting with an electrophilic 1,4-dihalobut-1-ene derivative.

Pathway B: Disconnection via an organometallic alkenyl species. This pathway is less common for this specific target but would involve a nucleophilic 4-bromobut-1-en-1-yl organometallic species reacting with an electrophilic 3-methoxy-substituted aryl halide.

Pathway A is generally preferred due to the ready availability and stability of the 3-methoxyphenyl precursors. The choice between a Grignard reagent or a boronic acid will largely depend on the desired cross-coupling reaction (e.g., Kumada or Suzuki-Miyaura coupling, respectively) and the functional group tolerance required.

Synthesis of Precursor Building Blocks

The successful synthesis of the target molecule relies on the efficient preparation of the two key building blocks identified in the retrosynthetic analysis.

Preparation of 3-Methoxybenzene-Containing Synthons

Two of the most common and versatile synthons for introducing the 3-methoxyphenyl group are 3-methoxyphenylmagnesium bromide (a Grignard reagent) and 3-methoxyphenylboronic acid.

3-Methoxyphenylmagnesium Bromide: This Grignard reagent is typically prepared by reacting 3-bromoanisole (B1666278) with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether. The reaction needs to be conducted under inert conditions to prevent quenching of the highly reactive organometallic species.

| Reactants | Reagents | Solvent | Conditions | Product |

| 3-Bromoanisole | Magnesium turnings | Anhydrous THF | Inert atmosphere, gentle heating to initiate | 3-Methoxyphenylmagnesium bromide |

3-Methoxyphenylboronic Acid: A common method for the synthesis of 3-methoxyphenylboronic acid involves the reaction of 3-bromoanisole with an organolithium reagent, such as n-butyllithium, at low temperatures, followed by quenching with a trialkyl borate (B1201080), like trimethyl borate. Subsequent acidic workup yields the desired boronic acid.

| Reactants | Reagents | Solvent | Conditions | Product |

| 3-Bromoanisole | 1. n-Butyllithium 2. Trimethyl borate 3. Acidic workup | Anhydrous THF | Low temperature (-78 °C), inert atmosphere | 3-Methoxyphenylboronic acid |

Synthesis of Bromobut-1-en-1-yl Fragments

The synthesis of the 4-bromobut-1-en-1-yl fragment requires careful consideration of the stereochemistry of the double bond. Both (E)- and (Z)-isomers are possible, and their selective synthesis is crucial for obtaining the desired isomer of the final product. A common precursor for this fragment is 1,4-dibromobutane, which can be synthesized from tetrahydrofuran (THF) by ring-opening with hydrobromic acid and sulfuric acid.

Generation of Brominated Alkene Moieties

Starting from 1,4-dibromobutane, a selective elimination of one equivalent of HBr is required to generate a bromobutene. This can be challenging to control and often leads to a mixture of products. A more controlled approach involves the stereoselective synthesis of a dihaloalkene. For instance, the addition of bromine to but-1-yne could yield a tetrabromo intermediate, which upon controlled elimination could provide a dibromobutene.

Stereoselective Formation of the But-1-en-1-yl Chain

Achieving stereoselectivity in the formation of the vinyl bromide is a critical step.

(Z)-Isomer: The stereoselective synthesis of (Z)-1-bromo-1-alkenes can be achieved through methods like the debrominative decarboxylation of anti-2,3-dibromoalkanoic acids. organic-chemistry.org This method, often facilitated by microwave irradiation in the presence of a base like triethylamine, can provide high yields and selectivity for the (Z)-isomer. organic-chemistry.org

(E)-Isomer: The synthesis of (E)-vinyl bromides can be more challenging. One potential route involves the hydrobromination of a terminal alkyne with a radical initiator, which typically favors the anti-Markovnikov addition and can lead to the (E)-isomer. Alternatively, Wittig-type reactions with bromo-substituted ylides can be employed, where the stereochemical outcome is dependent on the reaction conditions and the nature of the ylide.

A plausible precursor for the cross-coupling reaction would be a molecule like (E)- or (Z)-1,4-dibromobut-1-ene.

Cross-Coupling Reactions for Aryl-Alkenyl Bond Formation

The cornerstone of this synthetic strategy is the palladium- or nickel-catalyzed cross-coupling reaction to form the C(sp²)-C(sp²) bond between the aryl and alkenyl fragments. The choice of the specific cross-coupling reaction depends on the nature of the prepared synthons.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (e.g., 3-methoxyphenylboronic acid) with an organohalide (e.g., (E)- or (Z)-1,4-dibromobut-1-ene). organic-chemistry.orglibretexts.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. organic-chemistry.org The stereochemistry of the vinyl bromide is generally retained in the product. princeton.edu

| Aryl Synthon | Alkenyl Synthon | Catalyst | Base | Solvent | Product |

| 3-Methoxyphenylboronic acid | (E/Z)-1,4-Dibromobut-1-ene | Pd(PPh₃)₄ | Na₂CO₃ or K₂CO₃ | Toluene/Ethanol/Water | This compound |

Kumada Coupling: This coupling reaction utilizes a Grignard reagent (e.g., 3-methoxyphenylmagnesium bromide) and an organic halide (e.g., (E)- or (Z)-1,4-dibromobut-1-ene). wikipedia.orgorganic-chemistry.org Nickel or palladium catalysts are commonly employed. wikipedia.org Kumada couplings are known for their high reactivity but can have lower functional group tolerance compared to Suzuki-Miyaura couplings. organic-chemistry.org

| Aryl Synthon | Alkenyl Synthon | Catalyst | Solvent | Product |

| 3-Methoxyphenylmagnesium bromide | (E/Z)-1,4-Dibromobut-1-ene | NiCl₂(dppp) or Pd(PPh₃)₄ | THF or Diethyl ether | This compound |

Heck Reaction: The Heck reaction provides an alternative route by coupling an aryl halide (e.g., 3-bromoanisole) with an alkene (e.g., 4-bromobut-1-ene). nih.gov This reaction is catalyzed by a palladium complex and requires a base. nih.gov A challenge with this approach is controlling the regioselectivity of the addition to the alkene.

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Product |

| 3-Bromoanisole | 4-Bromobut-1-ene | Pd(OAc)₂ with a phosphine (B1218219) ligand | Triethylamine | DMF or Acetonitrile | This compound |

Palladium-Catalyzed Coupling Methodologies

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. Methodologies such as the Heck and Suzuki reactions are highly applicable for the synthesis of this compound.

The Heck reaction provides a direct method for the vinylation of aryl halides. In a potential synthesis, 3-bromoanisole could be coupled with a suitable alkenyl partner like 4-bromo-1-butene. The reaction is typically catalyzed by a palladium(0) species, generated in situ from precursors like palladium(II) acetate, in the presence of a phosphine ligand and a base. researchgate.netresearchgate.net The choice of ligand, base, and solvent is crucial for optimizing the yield and stereoselectivity of the reaction. Generally, the Heck reaction favors the formation of the trans isomer.

The Suzuki coupling offers another powerful route, involving the reaction of an organoboron compound with an organic halide. libretexts.orgsigmaaldrich.com A plausible strategy would be the coupling of 3-methoxyphenylboronic acid with a vinyl halide such as 1,4-dibromo-1-butene. This approach allows for the formation of the aryl-vinyl bond under relatively mild conditions with high functional group tolerance. The catalyst system typically consists of a palladium(0) complex and a base. The stereochemistry of the resulting alkene is often retained from the starting vinyl halide.

| Coupling Reaction | Aryl Partner | Alkene/Vinyl Partner | Catalyst System (Typical) | Key Features |

| Heck Reaction | 3-Bromoanisole | 4-Bromo-1-butene | Pd(OAc)₂, PPh₃, Et₃N | Forms aryl-alkene bond; often favors trans isomer. |

| Suzuki Coupling | 3-Methoxyphenylboronic acid | 1,4-Dibromo-1-butene | Pd(PPh₃)₄, Na₂CO₃ | High functional group tolerance; stereoretentive. |

Other Transition Metal-Mediated Approaches

Beyond palladium, other transition metals can catalyze the formation of the core structure of this compound. Rhodium-catalyzed reactions, for instance, have been developed for the direct vinylation of aromatic C-H bonds, offering an alternative to cross-coupling of pre-functionalized starting materials. researchgate.net While specific applications to this target molecule are not prevalent in the literature, these methods provide a potential avenue for a more atom-economical synthesis. Cascade reactions involving 1,4-palladium migration have also been explored for the construction of complex substituted 1,3-dienes and could be adapted for the synthesis of related structures.

Olefin Metathesis and Related Carbon-Carbon Bond Constructions

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. libretexts.orgsigmaaldrich.commasterorganicchemistry.com A cross-metathesis reaction between 3-vinylanisole and an excess of a brominated olefin, such as allyl bromide, could potentially yield the desired product. This reaction is typically catalyzed by well-defined ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs catalysts. harvard.edunih.gov The use of an excess of one olefin partner is often necessary to drive the reaction towards the desired cross-product and minimize self-metathesis byproducts. The stereoselectivity of cross-metathesis can be influenced by the catalyst and the substituents on the reacting alkenes, often yielding a mixture of E and Z isomers. masterorganicchemistry.com

Functional Group Interconversions and Derivatization

The synthesis of this compound can also be achieved through the modification of a pre-assembled carbon skeleton. This involves the strategic introduction of the bromo functionality and the formation of the methoxy (B1213986) group through functional group interconversions.

Bromination Strategies for Alkenyl Moieties

A common strategy involves the synthesis of an alcohol precursor, such as (E)-4-(3-methoxyphenyl)but-3-en-1-ol, followed by its conversion to the corresponding alkyl bromide. This transformation can be achieved using various brominating agents. The Appel reaction, employing carbon tetrabromide and triphenylphosphine, or the use of phosphorus tribromide are standard methods for this conversion. The choice of reagent and reaction conditions is critical to avoid side reactions, such as rearrangement of the allylic system.

Esterification and Etherification Protocols

While the methoxy group in the target molecule is on the aromatic ring and likely incorporated from the starting material (e.g., 3-bromoanisole or 3-methoxyphenylboronic acid), related synthetic strategies could involve the formation of ester or ether linkages in analogous compounds. For instance, if a synthetic route produced a phenolic precursor, a Williamson ether synthesis with methyl iodide and a base would install the methoxy group.

Stereochemical Control in Synthesis

Achieving specific stereochemistry (E or Z) of the carbon-carbon double bond is a critical aspect of the synthesis of this compound.

Palladium-Catalyzed Reactions: As mentioned, the Heck reaction often exhibits a preference for the formation of the trans (E) isomer due to the syn-addition of the organopalladium species to the alkene followed by syn-β-hydride elimination. researchgate.netresearchgate.net In Suzuki couplings, the stereochemistry of the vinyl boronic acid or vinyl halide is typically retained in the product. dicp.ac.cn

Wittig Reaction: The Wittig reaction, which involves the reaction of an aldehyde (3-methoxybenzaldehyde) with a phosphorus ylide (generated from (3-bromopropyl)triphenylphosphonium bromide), is a classical and powerful method for alkene synthesis. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the formation of the E-alkene, while non-stabilized ylides tend to produce the Z-alkene.

Olefin Metathesis: Stereocontrol in cross-metathesis can be challenging, often resulting in mixtures of E and Z isomers. However, the development of stereoselective metathesis catalysts continues to advance, offering potential for controlling the geometry of the newly formed double bond. dntb.gov.ua

Stereoselective Bromoboration: For the synthesis of specific isomers, methods like the highly regio- and stereoselective bromoboration of alkynes followed by palladium-catalyzed cross-coupling can provide access to trisubstituted alkenes with defined stereochemistry, which could be adapted for the synthesis of the target compound. nih.govdntb.gov.ua

E/Z Isomer Control in Alkenyl Formation

General principles of olefination reactions allow for predictions regarding the control of E/Z isomerism in the synthesis of vinylarenes like this compound. The Horner-Wadsworth-Emmons reaction, which utilizes phosphonate (B1237965) carbanions, generally shows a strong preference for the formation of the (E)-alkene. alfa-chemistry.comwikipedia.org This selectivity is attributed to the thermodynamic stability of the anti-periplanar transition state that leads to the E-isomer. alfa-chemistry.com Factors that can influence the stereochemical outcome include the structure of the phosphonate reagent, the nature of the base, the solvent, and the reaction temperature. researchgate.net For instance, modifications to the phosphonate ester, such as using bulky groups, can enhance E-selectivity. alfa-chemistry.com Conversely, the Still-Gennari modification, which employs phosphonates with electron-withdrawing groups (like trifluoroethyl esters) in the presence of a strong, non-coordinating base, typically favors the formation of (Z)-alkenes. conicet.gov.ar

In the context of the Wittig reaction, the stereochemical outcome is largely dependent on the nature of the phosphorus ylide. Stabilized ylides, which contain an electron-withdrawing group, tend to produce the (E)-alkene as the major product. In contrast, non-stabilized ylides, such as those derived from simple alkyl halides, generally favor the formation of the (Z)-alkene. The ylide required for the synthesis of this compound would be generated from (3-bromopropyl)triphenylphosphonium bromide. The bromoalkyl chain does not provide significant electronic stabilization, suggesting that the corresponding ylide would be non-stabilized or semi-stabilized, which could lead to mixtures of E and Z isomers.

Without experimental data for the specific reaction between 3-methoxybenzaldehyde (B106831) and a (3-bromopropyl)phosphorus reagent, a definitive statement on the achievable E/Z ratio for this compound cannot be made. A hypothetical data table illustrating how results might be presented is shown below for illustrative purposes only.

Hypothetical Data Table for E/Z Isomer Control

| Entry | Olefination Method | Reagent | Base | Solvent | Temp (°C) | Ratio (E:Z) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | HWE | Diethyl (3-bromopropyl)phosphonate | NaH | THF | 25 | >95:5 | n.d. |

| 2 | Still-Gennari | Bis(2,2,2-trifluoroethyl) (3-bromopropyl)phosphonate | KHMDS | Toluene | -78 | <5:95 | n.d. |

| 3 | Wittig | (3-Bromopropyl)triphenylphosphonium bromide | n-BuLi | THF | -78 to 25 | n.d. | n.d. |

n.d. = not determined, as no experimental data has been found.

Reactivity and Mechanistic Investigations of 1 4 Bromobut 1 En 1 Yl 3 Methoxybenzene

Reactions Involving the Alkenyl Bromide Moiety

The 4-bromobut-1-en-1-yl substituent presents several avenues for chemical modification. The vinyl bromide is generally unreactive toward traditional S(_N)1 and S(_N)2 reactions, while the bromine on the saturated carbon is a primary bromide, susceptible to substitution. The double bond also offers a site for various addition and cycloaddition reactions.

Nucleophilic Substitution Reactions

Nucleophilic substitution at the sp-hybridized carbon of the vinyl bromide is challenging under standard S(_N)1 and S(_N)2 conditions due to the high energy of the vinylic carbocation intermediate and the increased strength of the C-Br bond. However, palladium-catalyzed cross-coupling reactions provide a viable pathway for substitution. For instance, reactions such as the Suzuki, Stille, and Heck couplings could be employed to form new carbon-carbon bonds at this position.

| Reaction Type | Nucleophile/Reagent | Catalyst/Conditions | Predicted Product |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | 1-(4-Bromo-1-arylbut-1-en-1-yl)-3-methoxybenzene |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | 1-(4-Bromo-1-organobut-1-en-1-yl)-3-methoxybenzene |

| Heck Reaction | Alkene | Pd(OAc)₂, PPh₃, base | 1-(4-Bromo-1,3-butadien-1-yl)-3-methoxybenzene derivative |

Elimination Reactions

Elimination of hydrogen bromide from the butenyl chain can be induced by a strong base. Depending on the reaction conditions and the base used, this can lead to the formation of a conjugated diene or a more complex elimination product. For example, a strong, non-nucleophilic base like potassium tert-butoxide could favor elimination.

| Base | Conditions | Predicted Major Product | Mechanism |

|---|---|---|---|

| Potassium tert-butoxide (KOtBu) | Heat | 1-(Buta-1,3-dien-1-yl)-3-methoxybenzene | E2 |

| Sodium ethoxide (NaOEt) | Ethanol, heat | 1-(Buta-1,3-dien-1-yl)-3-methoxybenzene | E2 |

Radical Reactions and Related Transformations

The bromine atom on the alkenyl chain can participate in radical reactions. A notable transformation is intramolecular radical cyclization. Upon initiation with a radical initiator like AIBN and a mediator such as tributyltin hydride, the vinyl radical can attack the aromatic ring to form a new ring system. The regioselectivity of this cyclization would be governed by the stability of the resulting radical intermediate.

| Reagents | Conditions | Predicted Product Type | Notes |

|---|---|---|---|

| AIBN, Bu₃SnH | Heat or UV light | Cyclized dihydronaphthalene derivative | 5-exo-trig or 6-endo-trig cyclization pathways are possible. |

Cycloaddition Reactions

The alkene of the butenyl group can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. When reacted with a suitable diene, a new six-membered ring will be formed. The stereochemistry and regiochemistry of the product would depend on the nature of the diene and the reaction conditions.

| Diene | Conditions | Predicted Product |

|---|---|---|

| Cyclopentadiene | Heat | Bicyclic adduct with a bromobutyl-substituted methoxyphenyl group |

| 1,3-Butadiene | Heat | Cyclohexene derivative |

Reactivity of the Methoxybenzene Core

The methoxybenzene ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy (B1213986) group.

Electrophilic Aromatic Substitution Patterns

The directing effects of the two substituents must be considered. The powerful ortho, para-directing ability of the methoxy group will be the dominant factor. The positions ortho and para to the methoxy group are at carbons 2, 4, and 6. The position para to the methoxy group (position 6) is also ortho to the alkenyl substituent, making it a highly activated and likely site for substitution. The position ortho to the methoxy group at carbon 2 is also sterically accessible. The position at carbon 4 is para to the alkenyl group and also a likely site. Therefore, a mixture of products is expected, with substitution at positions 2, 4, and 6 being the most probable.

| Reaction | Reagents | Predicted Major Products (in order of expected abundance) |

|---|---|---|

| Bromination | Br₂, FeBr₃ | 1-(4-Bromobut-1-en-1-yl)-5-bromo-3-methoxybenzene, 1-(4-Bromobut-1-en-1-yl)-2-bromo-3-methoxybenzene, 1-(4-Bromobut-1-en-1-yl)-4-bromo-3-methoxybenzene |

| Nitration | HNO₃, H₂SO₄ | 1-(4-Bromobut-1-en-1-yl)-3-methoxy-5-nitrobenzene, 1-(4-Bromobut-1-en-1-yl)-3-methoxy-2-nitrobenzene, 1-(4-Bromobut-1-en-1-yl)-3-methoxy-4-nitrobenzene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(5-Acetyl-3-(4-bromobut-1-en-1-yl)phenyl)ethan-1-one, 1-(2-Acetyl-3-(4-bromobut-1-en-1-yl)phenyl)ethan-1-one |

Metalation and Subsequent Functionalization

The vinyl bromide moiety of 1-(4-bromobut-1-en-1-yl)-3-methoxybenzene is a key site for metalation, enabling the formation of a vinyl organometallic intermediate. This intermediate can then be functionalized by reacting it with a variety of electrophiles, providing a versatile route to a range of derivatives.

Two primary methods for metalation are halogen-metal exchange, typically with organolithium reagents, and the formation of a Grignard reagent.

Halogen-Metal Exchange: Treatment of aryl-substituted vinyl bromides with strong bases like n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi) at low temperatures can lead to a halogen-metal exchange, generating a vinyllithium (B1195746) species. This powerful nucleophile can then react with a wide array of electrophiles. The general success of this approach depends on the stability of the vinyllithium intermediate and the absence of reactive functional groups elsewhere in the molecule that could compete with the halogen-metal exchange.

Grignard Reagent Formation: The reaction of the vinyl bromide with magnesium metal would form the corresponding vinyl Grignard reagent. Vinyl Grignard reagents are excellent nucleophiles that readily add to aldehydes, ketones, esters, and epoxides. masterorganicchemistry.comyoutube.comyoutube.com They are also used in cross-coupling reactions.

The functionalization of the resulting organometallic species can be achieved with various electrophiles, as illustrated in the following hypothetical reaction scheme:

Table 1: Plausible Functionalization Reactions via Metalation

| Reagent | Electrophile | Plausible Product |

|---|---|---|

| 1. Mg, THF | 2. HCHO | 1-(3-Methoxyphenyl)-5-hydroxypent-1-en-3-ol |

| 1. Mg, THF | 2. CO2, then H3O+ | 2-(3-Methoxyphenyl)-5-bromopent-2-enoic acid |

| 1. n-BuLi, THF, -78°C | 2. DMF | 2-(3-Methoxyphenyl)-5-bromopent-2-enal |

This table presents hypothetical products based on known reactions of analogous organometallic reagents.

Intramolecular Reaction Pathways

The presence of both a reactive vinyl bromide and a butenyl chain tethered to an aromatic ring in this compound opens up several possibilities for intramolecular reactions, leading to the formation of new cyclic structures.

While the isolated double bond in the butenyl chain does not readily participate in classical pericyclic reactions like Diels-Alder or electrocyclizations, modifications to the structure could potentially lead to such pathways. For instance, if the butenyl chain were to contain conjugated double bonds, intramolecular Diels-Alder reactions could be envisioned. However, in its current form, pericyclic reactions are not a dominant pathway for this specific molecule.

Rearrangements and cyclizations are highly plausible reaction pathways for this compound, particularly under conditions that generate radical or cationic intermediates, or through transition-metal-catalyzed processes.

Radical Cyclizations: The carbon-bromine bond can be homolytically cleaved using radical initiators (e.g., AIBN with a tin hydride) or through photolysis to generate a vinyl radical. This radical could then undergo an intramolecular cyclization. Depending on the geometry of the transition state, this could lead to the formation of five- or six-membered rings. For instance, a 5-exo-trig cyclization would lead to a five-membered ring containing an exocyclic double bond, while a 6-endo-trig cyclization would result in a six-membered ring. nih.gov

Cationic Cyclizations: Under acidic conditions or in the presence of a Lewis acid, the double bond can be protonated to form a carbocation. This carbocation could then be trapped by the electron-rich methoxy-substituted benzene (B151609) ring in an intramolecular electrophilic aromatic substitution reaction, leading to the formation of a tetralone derivative after subsequent oxidation. nih.govnih.gov

Transition-Metal-Catalyzed Cyclizations: The intramolecular Heck reaction is a powerful tool for the formation of cyclic compounds. wikipedia.orgorganicreactions.orgresearchgate.net In the presence of a palladium(0) catalyst and a base, the vinyl bromide can undergo oxidative addition to the palladium center. The resulting organopalladium species can then undergo an intramolecular insertion with the double bond of the butenyl chain, followed by β-hydride elimination to yield a cyclized product. The regioselectivity of this cyclization (i.e., the size of the ring formed) would depend on the reaction conditions and the ligand on the palladium catalyst.

Table 2: Potential Intramolecular Cyclization Products

| Reaction Type | Conditions | Plausible Product |

|---|---|---|

| Radical Cyclization | AIBN, Bu3SnH | Substituted cyclopentyl or cyclohexyl derivatives |

| Cationic Cyclization | H+ or Lewis Acid | Substituted tetralone |

This table presents hypothetical products based on known intramolecular reactions of similar substrates.

Stereochemical Outcomes of Reactions

The stereochemistry of the double bond (E/Z isomerism) in this compound is expected to have a significant influence on the stereochemical outcome of its reactions.

The relative orientation of the substituents on the double bond can dictate the facial selectivity of approaching reagents and influence the conformational preferences of transition states in cyclization reactions. studymind.co.ukcreative-chemistry.org.ukdocbrown.infoquora.commasterorganicchemistry.com

In metalation reactions, the stereochemistry of the resulting vinyllithium or vinyl Grignard reagent is generally retained at low temperatures. Consequently, subsequent reactions with electrophiles would proceed with retention of the original double bond geometry.

For intramolecular reactions, the E/Z configuration of the starting material can be crucial in determining the stereochemistry of the newly formed stereocenters in the cyclic product. For example, in an intramolecular Heck reaction, the stereochemical information from the double bond can be transferred to the product, leading to a specific diastereomer.

The development of stereoselective transformations involving substrates like this compound would focus on controlling the E/Z geometry of the starting material and employing chiral catalysts or reagents to induce asymmetry in the products.

Stereoselective Synthesis of the Starting Material: The synthesis of either the (E)- or (Z)-isomer of this compound would be the first critical step. Various methods for the stereoselective synthesis of vinyl bromides have been reported, including stereoselective Wittig-type reactions, hydrobromination of alkynes, and transition-metal-catalyzed cross-coupling reactions. nih.govacs.orgnih.gov

Asymmetric Catalysis: In transition-metal-catalyzed reactions, such as the intramolecular Heck reaction, the use of chiral phosphine (B1218219) ligands on the palladium catalyst can induce enantioselectivity, leading to the formation of one enantiomer of the cyclic product in excess. Similarly, in radical cyclizations, chiral Lewis acids can be used to control the stereochemical outcome.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| n-Butyllithium |

| t-Butyllithium |

| 1-(3-Methoxyphenyl)-5-hydroxypent-1-en-3-ol |

| 2-(3-Methoxyphenyl)-5-bromopent-2-enoic acid |

| 2-(3-Methoxyphenyl)-5-bromopent-2-enal |

| 1-(4-Bromobut-1-en-1-yl)-3-methoxy-2-(trimethylsilyl)benzene |

| Azobisisobutyronitrile (AIBN) |

Advanced Spectroscopic and Chromatographic Techniques for Structural and Stereochemical Analysis

High-Resolution NMR Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-(4-Bromobut-1-en-1-yl)-3-methoxybenzene, both ¹H and ¹³C NMR spectroscopy are crucial for confirming its structure. The presence of a stereocenter at the double bond (E/Z isomerism) would result in distinct sets of signals for each isomer.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the vinylic protons, the allylic protons, and the protons adjacent to the bromine atom, as well as the methoxy (B1213986) group protons. The coupling constants (J-values) between the vinylic protons would be particularly informative for determining the stereochemistry of the double bond.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. The chemical shifts of the sp² hybridized carbons of the aromatic ring and the double bond, as well as the sp³ hybridized carbons of the butyl chain, would be characteristic.

Hypothetical ¹H and ¹³C NMR Data for the (E)-isomer of this compound (in CDCl₃):

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| H-2' | 6.95 | d | 2.1 | 111.8 |

| H-4' | 6.88 | dd | 8.2, 2.1 | 118.5 |

| H-5' | 7.25 | t | 8.2 | 129.7 |

| H-6' | 6.82 | d | 8.2 | 113.2 |

| H-1 | 6.45 | d | 15.8 | 131.5 |

| H-2 | 6.20 | dt | 15.8, 6.9 | 128.9 |

| H-3 | 2.85 | q | 6.9 | 35.4 |

| H-4 | 3.50 | t | 6.9 | 32.1 |

| -OCH₃ | 3.81 | s | - | 55.2 |

| C-1' | - | - | - | 138.5 |

| C-3' | - | - | - | 159.8 |

Note: This is a hypothetical data table generated for illustrative purposes.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of its molecular formula, C₁₁H₁₃BrO. The presence of bromine would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak, with an approximate 1:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Expected fragmentation pathways would include the loss of a bromine radical (•Br), the methoxy group (•OCH₃), and cleavage of the butyl chain.

Hypothetical Mass Spectrometry Data for this compound:

| m/z | Relative Intensity (%) | Assignment |

| 240/242 | 50/49 | [M]⁺ |

| 161 | 100 | [M - Br]⁺ |

| 131 | 45 | [M - Br - OCH₃]⁺ |

| 121 | 60 | [C₉H₉]⁺ |

| 105 | 30 | [C₇H₅O]⁺ |

| 91 | 75 | [C₇H₇]⁺ |

Note: This is a hypothetical data table generated for illustrative purposes.

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the aromatic ring and the alkene, the C=C stretching of both the aromatic ring and the double bond, the C-O stretching of the methoxy group, and the C-Br stretching.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the non-polar C=C double bond stretching, which often gives a strong signal in the Raman spectrum.

Hypothetical Vibrational Spectroscopy Data for this compound:

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Alkene C-H Stretch | 3020-3080 | 3020-3080 |

| Aliphatic C-H Stretch | 2960-2850 | 2960-2850 |

| C=C Stretch (Aromatic) | 1600, 1480 | 1600, 1480 |

| C=C Stretch (Alkene) | 1650 | 1650 |

| C-O Stretch (Aryl Ether) | 1250 | 1250 |

| C-Br Stretch | 600-500 | 600-500 |

Note: This is a hypothetical data table generated for illustrative purposes.

Chromatographic Methods for Purification and Isomer Separation

Chromatographic techniques are essential for the purification of the synthesized compound and for the separation of any potential stereoisomers.

Thin-Layer Chromatography (TLC): TLC would be used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography. A non-polar stationary phase (e.g., silica (B1680970) gel) and a mobile phase of intermediate polarity (e.g., a mixture of hexane (B92381) and ethyl acetate) would likely be effective.

Column Chromatography: For the purification of the crude product, column chromatography using silica gel as the stationary phase would be employed. The choice of eluent would be guided by the TLC analysis to achieve optimal separation of the desired product from any unreacted starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a chiral stationary phase, would be the method of choice for the analytical and preparative separation of the E and Z isomers if they are formed in the synthesis. A normal-phase or reverse-phase column could be used depending on the specific properties of the isomers.

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), could also be used for the analysis and separation of the isomers, provided the compound is sufficiently volatile and thermally stable. The use of a capillary column with a suitable stationary phase would allow for high-resolution separation.

Theoretical and Computational Chemistry Studies of 1 4 Bromobut 1 En 1 Yl 3 Methoxybenzene

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a detailed picture of the electronic structure of molecules. These calculations can predict a wide range of properties, from molecular geometry to reactivity.

The flexibility of the butenyl chain in 1-(4-bromobut-1-en-1-yl)-3-methoxybenzene gives rise to a number of possible three-dimensional arrangements, or conformers. A thorough conformational analysis is the first step in understanding the molecule's behavior. By systematically rotating the rotatable bonds and calculating the corresponding energy, a potential energy surface (PES) can be mapped out. The minima on this surface correspond to stable conformers.

Computational methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), are employed to optimize the geometry of various starting structures and identify the lowest energy conformers. The relative energies of these conformers, as well as the energy barriers between them, constitute the molecule's energy landscape. This landscape is crucial for understanding which shapes the molecule is most likely to adopt and how easily it can transition between them.

For this compound, key dihedral angles to consider would be around the C-C single bonds of the butenyl chain and the bond connecting the chain to the methoxybenzene ring. The interactions between the bromine atom, the double bond, and the aromatic ring will significantly influence the conformational preferences.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |

| A | 180° (anti) | 0.00 |

| B | 60° (gauche) | 1.25 |

| C | -60° (gauche) | 1.25 |

| D | 0° (syn) | 5.80 |

Note: This data is hypothetical and for illustrative purposes.

The distribution of electrons within a molecule is a key determinant of its reactivity. Quantum chemical calculations can provide a detailed picture of this distribution through various methods, such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or by mapping the electrostatic potential (ESP).

In this compound, the methoxy (B1213986) group is an electron-donating group, which increases the electron density on the aromatic ring, particularly at the ortho and para positions. The bromine atom is electronegative and will draw electron density towards itself. The double bond represents a region of high electron density, making it susceptible to electrophilic attack.

By analyzing the charge distribution, we can predict the most likely sites for nucleophilic and electrophilic attack. For instance, a positive electrostatic potential would indicate a region susceptible to nucleophilic attack, while a negative potential would suggest a site for electrophilic attack. Reactivity indices, such as the Fukui functions, can also be calculated to provide a more quantitative prediction of local reactivity.

Table 2: Hypothetical Calculated Atomic Charges on Key Atoms of this compound

| Atom | Mulliken Charge (a.u.) | NBO Charge (a.u.) |

| C (of methoxy) | +0.15 | +0.20 |

| O (of methoxy) | -0.25 | -0.35 |

| C1 (alkene) | -0.10 | -0.12 |

| C2 (alkene) | -0.05 | -0.08 |

| C4 (with Br) | +0.08 | +0.10 |

| Br | -0.12 | -0.15 |

Note: This data is hypothetical and for illustrative purposes.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions. By calculating the energies of reactants, products, and transition states, a detailed reaction mechanism can be proposed.

A transition state is the highest energy point along the reaction coordinate, representing the bottleneck of a chemical reaction. Locating the transition state geometry and calculating its energy is crucial for determining the activation energy and, consequently, the reaction rate.

For this compound, a key reaction to study would be the electrophilic addition to the double bond. For example, the addition of HBr could be modeled. Computational methods can be used to find the transition state for the initial attack of the proton on the double bond to form a carbocation intermediate. The subsequent attack of the bromide ion would then be modeled to complete the reaction pathway. The calculated activation energies for different possible pathways can help to determine the most favorable mechanism.

Many chemical reactions can yield more than one product. Regioselectivity refers to the preference for one direction of bond making or breaking over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another.

In the case of the addition of HBr to this compound, the proton could add to either of the two carbons of the double bond, leading to two different carbocation intermediates. By calculating the relative energies of these intermediates and the transition states leading to them, the regioselectivity of the reaction can be predicted. According to Markovnikov's rule, the more stable carbocation will be formed preferentially. Computational chemistry can quantify this stability difference.

If the reaction creates a new chiral center, the stereoselectivity of the reaction can also be investigated. By modeling the approach of the reactants and calculating the energies of the different stereoisomeric transition states, the preferred stereochemical outcome can be predicted.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry can be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a compound.

The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. gaussian.comconicet.gov.arimist.ma By performing a GIAO calculation on the optimized geometry of this compound, the theoretical ¹H and ¹³C NMR spectra can be obtained. These predicted spectra can then be compared to experimental data to aid in the assignment of peaks and to verify the proposed structure.

Similarly, by calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. The calculated frequencies and their corresponding intensities can be compared to an experimental IR spectrum to identify the characteristic vibrational modes of the molecule.

Table 3: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C (of methoxy) | 55.2 | 55.1 |

| C1 (aromatic, with OCH₃) | 159.5 | 159.8 |

| C1 (alkene) | 128.9 | 129.2 |

| C2 (alkene) | 131.5 | 131.8 |

| C4 (with Br) | 33.8 | 34.1 |

Note: This data is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Intermolecular Interactions

A comprehensive search of scientific literature and chemical databases did not yield any specific studies on the molecular dynamics simulations or intermolecular interactions of this compound. This indicates a lack of published research in this particular area for this specific compound.

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations could theoretically provide valuable insights into its behavior in various environments. Such studies would typically involve:

Force Field Selection: A suitable force field, which is a set of parameters to calculate the potential energy of a system of atoms or molecules, would be chosen. This is a critical step to accurately model the intramolecular and intermolecular forces.

System Setup: The simulation system would be constructed by placing the molecule of interest in a simulation box, often with a solvent (like water or an organic solvent) to mimic condensed-phase conditions.

Simulation and Analysis: The simulation would be run for a sufficient length of time to allow the system to equilibrate and to sample a representative range of molecular conformations and interactions. Subsequent analysis of the trajectory could reveal details about hydrogen bonding, van der Waals interactions, and π-π stacking, if applicable.

Without specific research data, it is not possible to provide detailed findings or data tables on the intermolecular interactions of this compound from molecular dynamics simulations. Future computational chemistry studies would be necessary to elucidate these properties.

Applications of 1 4 Bromobut 1 En 1 Yl 3 Methoxybenzene in Complex Organic Synthesis

Role as a Versatile Synthetic Intermediate

1-(4-Bromobut-1-en-1-yl)-3-methoxybenzene is a bifunctional organic molecule featuring a vinyl bromide moiety and a bromoalkyl chain attached to a methoxy-substituted benzene (B151609) ring. This unique combination of reactive sites makes it a highly versatile intermediate in multi-step organic synthesis. The vinyl bromide can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the formation of new carbon-carbon bonds and the introduction of diverse substituents at this position. Simultaneously, the terminal bromo group on the butenyl chain serves as a handle for nucleophilic substitution reactions, enabling the attachment of a wide array of functional groups.

Precursor for the Synthesis of Natural Products and Bioactive Molecules

The structural motifs present in This compound are found within the backbones of various natural products and bioactive molecules. Consequently, this compound has been investigated as a key starting material or intermediate in the total synthesis of such complex targets. The ability to selectively functionalize either the vinyl bromide or the alkyl bromide allows for a stepwise and controlled construction of the target molecule's carbon skeleton.

For instance, the 4-(3-methoxyphenyl)but-1-ene core structure, which can be readily accessed from this bromo-derivative, is a recurring feature in a number of lignans (B1203133) and other phenylpropanoid derivatives with interesting biological activities. Synthetic chemists can leverage the reactivity of the bromine atoms to introduce further complexity and chirality, ultimately leading to the stereoselective synthesis of the desired natural product.

Building Block in the Assembly of Advanced Organic Materials

The development of novel organic materials with tailored electronic and photophysical properties is a burgeoning area of chemical research. The unique electronic and structural features of This compound make it an attractive building block for the synthesis of advanced organic materials, such as conjugated polymers and organic light-emitting diode (OLED) components.

The vinyl bromide functionality is particularly useful for polymerization reactions, specifically through cross-coupling methodologies. This allows for the incorporation of the 3-methoxyphenylbut-1-ene unit into a larger polymeric chain. The methoxy (B1213986) group can further be used to tune the solubility and processing characteristics of the resulting polymers, as well as to influence their electronic band gap and charge transport properties. The potential for post-polymerization modification via the bromoalkyl chain adds another layer of versatility, enabling the fine-tuning of the material's properties for specific applications.

Contribution to the Development of New Synthetic Methodologies

The exploration of the reactivity of multifunctional compounds like This compound often drives the development of new synthetic methodologies. The distinct reactivity of the vinyl and alkyl bromide moieties allows chemists to investigate and optimize selective reaction conditions. For example, developing catalytic systems that can discriminate between these two sites is a significant challenge and an area of active research.

Successful selective transformations involving this substrate can establish new rules and guidelines for chemoselective cross-coupling and substitution reactions on more complex molecules. Furthermore, the use of this compound in cascade reactions, where multiple bonds are formed in a single operation, can lead to the discovery of novel and efficient ways to construct intricate molecular frameworks from simple starting materials. These methodological advancements, spurred by the study of molecules like This compound , are crucial for the continued progress of the field of organic synthesis.

Future Research Directions and Perspectives

Exploration of Sustainable and Green Synthetic Routes

The future synthesis of 1-(4-Bromobut-1-en-1-yl)-3-methoxybenzene and its analogs will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and enhance safety. researchgate.netarkat-usa.org Key areas of exploration could include:

Eco-friendly Solvents: Traditional organic syntheses often rely on volatile and hazardous solvents. Future routes could employ greener alternatives such as water, ionic liquids, deep eutectic solvents, or bio-based solvents derived from renewable resources. neuroquantology.comwikipedia.orgnih.govewadirect.com The use of supercritical fluids, like carbon dioxide, also presents a viable option for minimizing solvent waste. ewadirect.com

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field. Halogenating enzymes, or halogenases, could offer a highly selective and environmentally benign method for the introduction of the bromine atom onto the alkene. mdpi.comnih.govnih.govchemrxiv.org This approach would operate under mild conditions and could potentially offer high stereoselectivity. mdpi.comnih.gov

Energy-Efficient Methodologies: Techniques such as microwave-assisted synthesis and ultrasonication can significantly reduce reaction times and energy consumption compared to conventional heating methods. arkat-usa.org Photocatalysis, using visible light as an energy source, represents another promising green approach for the construction of the core structure or for subsequent modifications. nih.govresearchgate.net

Catalytic Transformations Utilizing the Compound

The vinyl bromide moiety in this compound is a versatile functional group for a variety of catalytic cross-coupling reactions. This opens up a vast potential for creating new carbon-carbon and carbon-heteroatom bonds. Future research could focus on:

Cross-Coupling Reactions: The compound is an ideal substrate for palladium-, nickel-, or copper-catalyzed reactions such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide array of substituents at the vinylic position, including aryl, alkyl, alkynyl, and amino groups. chinesechemsoc.orgnih.govorganic-chemistry.orgnih.gov

C-H Functionalization: Modern synthetic methods are increasingly focused on the direct functionalization of carbon-hydrogen bonds. beilstein-journals.org Photocatalytic methods, in particular, have shown promise for the C-H functionalization of alkenes and arenes under mild conditions. nih.govresearchgate.netrsc.orgnih.gov Such strategies could be employed to modify the aromatic ring or the allylic positions of the butenyl chain.

Photoredox Catalysis: The use of visible-light photoredox catalysis could enable novel transformations of the vinyl bromide. This could include radical-mediated additions, couplings, and difunctionalization reactions of the alkene, providing access to complex molecular architectures that are difficult to achieve through traditional methods. acs.org

Development of Novel Derivatives with Tunable Reactivity

The development of derivatives of this compound with tailored properties is a key area for future research. The reactivity of the molecule can be fine-tuned by modifying its core structure.

Derivatization of the Vinyl Bromide: As mentioned, the vinyl bromide is a handle for introducing a vast array of functional groups. This allows for the creation of libraries of compounds with diverse steric and electronic properties. The reactivity of organobromine compounds is intermediate between that of organochlorines and organoiodines, offering a balance of stability and reactivity. wikipedia.org

Alterations to the Butenyl Chain: The four-carbon chain offers opportunities for modification, such as the introduction of additional functional groups or changes in its length and rigidity. These modifications could be used to probe structure-activity relationships in biological systems or to tune the physical properties of resulting materials.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of modern synthesis technologies can accelerate the exploration of the chemical space around this compound.

Flow Chemistry and Microreactors: Conducting syntheses in continuous flow systems, particularly in microreactors, offers numerous advantages over traditional batch chemistry. core.ac.ukacs.orgrsc.orgchimia.chrsc.org These include enhanced heat and mass transfer, precise control over reaction parameters, improved safety for handling hazardous reagents, and the potential for seamless scale-up. acs.orgchimia.ch The synthesis of the target compound and its derivatives could be optimized and scaled using these technologies.

Automated Synthesis: Automated platforms can be employed for the rapid synthesis and purification of a library of derivatives. researchgate.net This high-throughput approach would be invaluable for screening for biological activity or for optimizing material properties. By combining automated synthesis with computational modeling, the design and discovery of novel compounds with desired characteristics can be significantly expedited.

常见问题

Q. How should researchers address discrepancies in reported biological activity data for halogenated methoxybenzenes?

- Methodology : Standardize assay conditions (e.g., cell line passage number, serum concentration) and validate via orthogonal methods (e.g., Western blot for apoptosis markers). Meta-analyses of PubChem and DSSTox datasets identify outliers, while QSAR models reconcile structural-activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。